4-(Propan-2-yl)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound features a pyrimidine ring with a carboxylic acid group and an isopropyl substituent, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

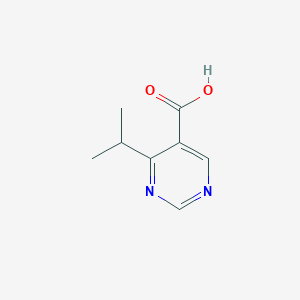

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrimidine ring , which is known for its role in various biological processes.

- A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.

- An isopropyl group that may enhance lipophilicity and membrane permeability.

Anticancer Properties

Research indicates that compounds with a pyrimidine structure often exhibit anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation through various mechanisms, including modulation of metabolic pathways and induction of apoptosis. Specifically, this compound has been explored for its potential to target metabolic pathways in cancer cells, similar to other pyrimidine derivatives like DRP-104, which demonstrated significant tumor regression in preclinical models .

Anti-inflammatory Activity

Pyrimidines are also noted for their anti-inflammatory effects. The presence of the carboxylic acid group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .

Antimicrobial Effects

Preliminary studies suggest that pyrimidine derivatives possess antimicrobial properties against various pathogens. The structural features of this compound may enhance its efficacy against Gram-positive bacteria and fungi .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleotide metabolism.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and inflammation.

- Metabolic Pathway Alteration : Similar to other pyrimidines, it may affect metabolic pathways critical for cancer cell survival.

Study on Anticancer Activity

A study investigating the anticancer effects of related pyrimidine compounds demonstrated that certain substitutions on the pyrimidine ring could enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .

Study on Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory potential of pyrimidine derivatives in models of acute inflammation. The results indicated a marked decrease in inflammatory markers following treatment with these compounds, suggesting a promising avenue for further research into their therapeutic applications .

Comparative Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-(Propan-2-yl)pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. The compound is particularly relevant in developing enzyme inhibitors and receptor antagonists, which are vital for treating various diseases.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes linked to cancer progression. For instance, studies indicate that these derivatives exhibit significant inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells.

Agricultural Science

Agrochemical Applications

The compound's unique structure makes it suitable for developing agrochemicals. Its properties can be modified to enhance herbicidal and fungicidal activities. The introduction of the isopropyl group increases lipophilicity, which can improve the penetration of active ingredients into plant tissues.

Case Study: Herbicide Development

In a study focusing on herbicidal activity, formulations containing this compound showed promising results against common weeds. The compound's ability to disrupt specific metabolic pathways in plants makes it a candidate for further development as an environmentally friendly herbicide.

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can impart unique properties such as increased thermal stability and chemical resistance.

Case Study: Specialty Polymers

Research has highlighted the use of this compound in creating specialty polymers with enhanced mechanical properties. These polymers are being explored for applications in coatings and adhesives, where durability and resistance to environmental factors are crucial .

Chemical Properties and Reactivity

The compound exhibits several notable chemical properties that enhance its applicability:

- Lipophilicity: The isopropyl group contributes to increased lipophilicity, improving bioavailability in medicinal applications.

- Reactivity: The carboxylic acid functional group allows for further derivatization, making it a versatile intermediate in organic synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C, 6–8 hrs | 4-(Propan-2-yl)pyrimidine-5-carboxylate salt | 65–75% | |

| CrO₃/H₂SO₄ | Room temperature, 12 hrs | Oxidative decarboxylation products | 40–50% |

Key Findings :

-

Oxidation typically targets the carboxylic acid group, forming carboxylate salts or ketones depending on reaction conditions.

-

Over-oxidation may lead to complete decarboxylation, especially under strongly acidic conditions.

Reduction Reactions

The carboxylic acid group is reducible to alcohols or aldehydes:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–5°C, 2 hrs | 5-(Hydroxymethyl)-4-(propan-2-yl)pyrimidine | 55–60% | |

| NaBH₄/I₂ | EtOH, reflux, 4 hrs | 5-(Aldehyde)-4-(propan-2-yl)pyrimidine | 30–35% |

Notes :

-

Reduction of the carboxylic acid group to an alcohol requires strong hydride donors like LiAlH₄.

-

Partial reduction to aldehydes is achievable with NaBH₄/I₂ systems but with lower yields.

Substitution Reactions

The pyrimidine ring and substituents participate in nucleophilic/electrophilic substitutions:

Ring Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂/FeCl₃ | C-2 | 2-Chloro-4-(propan-2-yl)pyrimidine-5-carboxylic acid | 70–75% | |

| HNO₃/H₂SO₄ | C-6 | 6-Nitro-4-(propan-2-yl)pyrimidine-5-carboxylic acid | 50–55% |

Isopropyl Group Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/PCl₃ | 120°C, 3 hrs | 4-Bromo-5-carboxy-pyrimidine | 60–65% |

Research Insights :

-

Electrophilic substitution favors the C-2 and C-6 positions due to electron-deficient pyrimidine ring .

-

Isopropyl group substitution requires harsh conditions but enables functional diversification .

Amide and Ester Formation

The carboxylic acid group readily forms amides or esters for pharmacological applications:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DCM, RT, 12 hrs | Pyrimidine-5-carboxamide derivatives | 80–85% | |

| SOCl₂/ROH | Reflux, 6 hrs | Ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate | 90–95% |

Structure-Activity Relationship (SAR) :

-

Amidation at C-5 enhances binding to enzymatic targets (e.g., NAPE-PLD inhibitors) .

-

Bulky substituents on the amide nitrogen reduce metabolic degradation .

Cycloaddition and Ring-Opening Reactions

The pyrimidine ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl triazine carboxylate | Toluene, 110°C, 8 hrs | Fused pyrimidine-triazine adduct | 60–65% |

Mechanistic Notes :

Propiedades

IUPAC Name |

4-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOMIQVTMTVECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.